molecular formula C7H13ClO B6227118 1-chloro-4-methylhexan-2-one CAS No. 56346-72-6

1-chloro-4-methylhexan-2-one

Cat. No.: B6227118
CAS No.: 56346-72-6
M. Wt: 148.6
InChI Key:
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Description

1-Chloro-4-methylhexan-2-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylhexan-2-one. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylhexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-methylhexan-2-one.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: 4-Methylhexan-2-one.

    Reduction: 1-Chloro-4-methylhexan-2-ol.

    Oxidation: 4-Methylhexanoic acid.

Scientific Research Applications

1-Chloro-4-methylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It serves as a precursor in the production of agrochemicals, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylhexan-2-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For instance, in substitution reactions, the chlorine atom is displaced by nucleophiles, while in reduction reactions, the ketone group is converted to an alcohol. These transformations are facilitated by the compound’s ability to form intermediates and transition states that lower the activation energy of the reactions.

Comparison with Similar Compounds

    1-Chloro-4-methylhexane: Similar in structure but lacks the ketone functional group.

    4-Methylhexan-2-one: Similar but without the chlorine atom.

    1-Chloro-2-methylhexan-2-one: A positional isomer with the chlorine atom at a different location.

Uniqueness: 1-Chloro-4-methylhexan-2-one is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

56346-72-6

Molecular Formula

C7H13ClO

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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